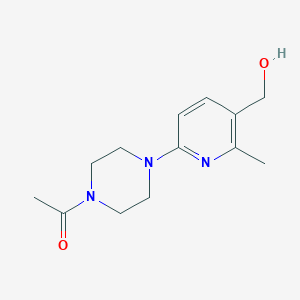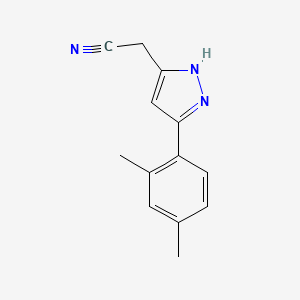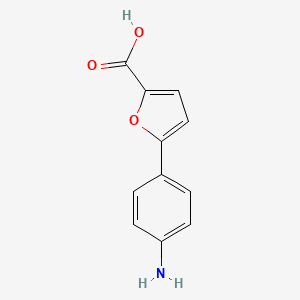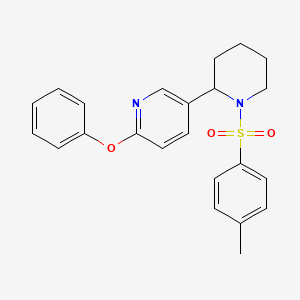
1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine is a compound that features both an imidazole and a pyrrolidine ring in its structure Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrolidine is a saturated five-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include scaling up the reactions, ensuring the availability of reagents, and optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as tert-butylhydroperoxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: tert-Butylhydroperoxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Benzyl bromide or benzyl chloride in the presence of potassium hydroxide and dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring could lead to the formation of imidazole N-oxides, while reduction could yield reduced imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole ring is known for its broad range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.
Materials Science: Imidazole-containing compounds are used in the development of functional materials, such as dyes for solar cells and other optical applications.
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine involves its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole-containing compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound also contains an imidazole ring and is used as an analytical standard.
2-(1H-imidazol-1-yl)ethyl methacrylate: This compound features an imidazole ring and is used in polymer chemistry.
Uniqueness
1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine is unique due to the presence of both an imidazole and a pyrrolidine ring in its structure. This dual-ring system can confer unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H18N4 |
|---|---|
Peso molecular |
194.28 g/mol |
Nombre IUPAC |
1-[2-(2-methylimidazol-1-yl)ethyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C10H18N4/c1-9-12-3-5-14(9)7-6-13-4-2-10(11)8-13/h3,5,10H,2,4,6-8,11H2,1H3 |
Clave InChI |
BWBQLWXCVLFEIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1CCN2CCC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Benzyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11811871.png)



